molecular formula C17H20N4O2 B14765732 1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione

1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione

Cat. No.: B14765732
M. Wt: 312.37 g/mol
InChI Key: VRCMLLJIUNPMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione is a complex organic compound that features a combination of piperidine, indole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The process often begins with the preparation of the indole moiety, followed by the introduction of the piperidine and pyrimidine rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors to produce desired biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-piperidyl)-1H-indol-6-yl]hexahydropyrimidine-2,4-dione is unique due to its combination of three distinct moieties, which may confer unique biological activities and therapeutic potential. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

1-(2-piperidin-4-yl-1H-indol-6-yl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C17H20N4O2/c22-16-5-8-21(17(23)20-16)13-2-1-12-9-14(19-15(12)10-13)11-3-6-18-7-4-11/h1-2,9-11,18-19H,3-8H2,(H,20,22,23)

InChI Key

VRCMLLJIUNPMFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(N2)C=C(C=C3)N4CCC(=O)NC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.